2-Cyclohexen-1-one, 3-(phenylamino)-

Solid-state characterization Crystallinity Thermal analysis

PACO's unique RAHB motif and dual fluorescence make it irreplaceable for ICT probes, crystal engineering, and as a scaffold for selective β3-adrenergic stimulants. Its moderate lipophilicity (Log P 2.216) ensures reliable HPLC/GC-MS reference standard performance. Generic enaminones cannot replicate its photophysical signature or synthetic handle. Secure consistent quality – request a quote today.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 24706-50-1
Cat. No. B1583279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 3-(phenylamino)-
CAS24706-50-1
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC2=CC=CC=C2
InChIInChI=1S/C12H13NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-3,5-6,9,13H,4,7-8H2
InChIKeyIVONJXTZXFTWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexen-1-one, 3-(phenylamino)- (CAS: 24706-50-1): A Versatile β-Enaminone Scaffold for Photophysical and Synthetic Applications


2-Cyclohexen-1-one, 3-(phenylamino)- (also known as PACO) is a cyclic β-enaminone characterized by an α,β-unsaturated ketone conjugated with a phenylamino group [1]. This structure imparts a unique resonance-assisted hydrogen bonding (RAHB) motif, which governs its solid-state packing and photophysical behavior [2]. The compound exists as a crystalline solid with a melting point of 176–178 °C and a calculated log P of 2.216, indicating moderate lipophilicity [3][4]. It serves as a fundamental building block for the synthesis of pharmacologically active compounds and as a model system for studying intramolecular charge transfer (ICT) dynamics [5].

2-Cyclohexen-1-one, 3-(phenylamino)- (CAS 24706-50-1): Why Substitution with Other β-Enaminones or Anilines Compromises Performance


The β-enaminone class encompasses a wide array of compounds with varying photophysical and chemical reactivities. Simple substitution of the phenylamino group or the cyclohexenone core significantly alters the molecule's fundamental properties. For instance, introducing an electron-donating methoxy or an electron-withdrawing nitro group on the phenyl ring modulates the intramolecular charge transfer (ICT) efficiency, directly impacting fluorescence quantum yield and solvent sensitivity [1]. Similarly, replacing the phenyl group with an alkyl chain or using an unsubstituted 3-amino-2-cyclohexen-1-one eliminates the extended conjugation and the specific resonance-assisted hydrogen bonding (RAHB) network that defines PACO's solid-state architecture and photostability [2]. Therefore, generic interchange is not feasible for applications relying on its specific electronic structure, hydrogen-bonding pattern, or synthetic handle.

2-Cyclohexen-1-one, 3-(phenylamino)- (CAS 24706-50-1): Quantitative Evidence of Differentiated Performance for Scientific Selection


2-Cyclohexen-1-one, 3-(phenylamino)- Exhibits a Distinct Solid-State Melting Point Profile Compared to Key Analogs

The melting point of 3-(phenylamino)-2-cyclohexen-1-one (PACO) is 176–178 °C. This is significantly higher than the unsubstituted 3-amino-2-cyclohexen-1-one (129–133 °C) and the 5,5-dimethyl-3-(methylamino)- analog (155–157 °C). This indicates a higher degree of intermolecular stabilization in the solid state for PACO [1]. The presence of the phenyl group and the specific resonance-assisted hydrogen bonding (RAHB) network in PACO contribute to a more robust crystal lattice compared to analogs lacking the phenyl ring or with different substitution patterns [2].

Solid-state characterization Crystallinity Thermal analysis

2-Cyclohexen-1-one, 3-(phenylamino)- (PACO) Demonstrates a Balanced Lipophilicity Profile (Log P = 2.216) Suited for Diverse Solvent Systems

The calculated partition coefficient (Log P) of PACO is 2.216 [1]. While direct Log P values for all analogs are not universally reported, this value positions PACO in a moderate lipophilicity range that is often desirable for both organic synthesis and preliminary biological assays. In comparison, the introduction of a 4-chloro substituent (3-(4-chlorophenylamino)-2-cyclohexen-1-one) would increase molecular weight and predictably raise Log P, while a 4-methoxy group (OACO) could decrease it, altering solubility and passive membrane permeability [2][3]. PACO's Log P provides a balanced starting point for further derivatization without immediately entering extremes of hydrophobicity or hydrophilicity.

Lipophilicity ADME Solubility Formulation

2-Cyclohexen-1-one, 3-(phenylamino)- (PACO) Exhibits Dual Fluorescence from Intramolecular Charge Transfer (ICT) that is Quantifiably Modulated by Solvent Polarity

PACO is a classic β-enaminone that displays dual fluorescence in polar solvents, a hallmark of an excited-state intramolecular charge transfer (ICT) process [1]. This behavior is not universal; for example, the 4-nitro analog (NACO) exhibits a disrupted ICT due to mutual electron-withdrawing effects, while the 4-methoxy analog (OACO) shows a mildly enhanced charge transfer [2]. The dual emission of PACO in solvents like water and dioxane-water mixtures, with a threshold at a water mole fraction of 0.85, demonstrates its utility as a sensitive probe of local solvent environments [3]. The time-resolved fluorescence of PACO shows a picosecond-scale lifetime component associated with the ICT state, a feature that is quantitatively altered by substitution on the phenyl ring [4].

Photophysics Fluorescence Intramolecular Charge Transfer Solvatochromism

2-Cyclohexen-1-one, 3-(phenylamino)- (PACO) Forms a Robust, Quantitatively Defined Resonance-Assisted Hydrogen Bond (RAHB) Network in the Solid State

The crystal structure of PACO reveals a well-defined RAHB network with an N...O hydrogen bond distance of 2.86 Å and a C=O bond length of 1.239 Å [1]. These metrics are characteristic of a strong, resonance-assisted interaction. In contrast, the 5,5-dimethyl analog (3-phenylamino-5,5-dimethyl-2-cyclohexen-1-one) may exhibit slightly different packing due to steric effects from the gem-dimethyl group, while the 4-methoxy analog (OACO) shows enhanced π-delocalization with longer C=O bonds and shorter N...O distances (down to 2.627 Å in some enaminones) [2]. PACO's specific RAHB parameters define its predictable supramolecular synthon and crystal packing, which are crucial for consistent material properties in solid-state applications.

Crystal engineering Supramolecular chemistry Hydrogen bonding

2-Cyclohexen-1-one, 3-(phenylamino)- (CAS 24706-50-1): Optimal Application Scenarios Based on Quantifiable Differentiation


Use as a Fluorescent Probe for Monitoring Solvent Polarity and Microenvironment in Chemical and Biological Systems

The dual fluorescence of PACO, which exhibits a quantifiable threshold at a water mole fraction of 0.85 in dioxane-water mixtures, makes it a sensitive and selective probe for detecting changes in local solvent polarity [1]. This is particularly useful in studying protein folding, micelle formation, or the solvation dynamics of polymers. The balanced ICT of PACO, which is neither fully enhanced (as in OACO) nor quenched (as in NACO), provides a clear and interpretable spectroscopic signature that can be monitored with standard fluorescence equipment [2].

Precursor for the Synthesis of Optically Active β3-Adrenergic Receptor Agonist Intermediates

PACO serves as a critical raw material in the patented synthesis of optically active trans-cyclohexylamine compounds [3]. These intermediates are subsequently used to prepare 1-phenyl-2-(3-phenylcyclohexyl-amino)ethanol derivatives, which are selective β3-adrenergic receptor stimulants. The use of the unsubstituted PACO core is essential in this process, as the reductive amination step requires the specific 3-phenyl-2-cyclohexen-1-one scaffold. Substitution on the phenyl ring or cyclohexenone core would alter reactivity and the resulting product's pharmacological profile.

Building Block for Supramolecular Crystal Engineering and Solid-State Formulation Studies

The well-characterized RAHB network of PACO, with its defined N...O distance of 2.86 Å and C=O bond length of 1.239 Å, makes it an ideal model compound for crystal engineering [4]. Its predictable hydrogen-bonding pattern can be exploited to design co-crystals with other functional molecules, improving the solid-state properties (e.g., solubility, stability, bioavailability) of active pharmaceutical ingredients (APIs). The higher melting point of PACO (176–178 °C) compared to simpler enaminones also suggests a more robust crystal lattice that can be leveraged in formulation development [5].

Internal Standard or Calibration Compound for HPLC and GC-MS Analysis of β-Enaminones

PACO's moderate lipophilicity (Log P = 2.216) and high melting point (176–178 °C) make it a stable and easily chromatographed standard for analytical method development [6]. In studies involving the synthesis or analysis of enaminone libraries (e.g., anticonvulsant agents like KRS-5Me-4-OCF3), PACO can serve as a reliable internal reference to monitor reaction progress, assess purity, and quantify yields. Its distinct retention time and spectroscopic properties allow for accurate and reproducible measurements in both HPLC and GC-MS workflows.

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